An In-depth Technical Guide to 3,5-dimethoxy-N-(1,2,4-triazol-5-yl)benzamide: Synthesis, Characterization, and Potential Applications
Introduction and Rationale Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Rationale
Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The incorporation of a 1,2,4-triazole moiety is also of significant interest, as this heterocycle is a known pharmacophore present in numerous approved drugs and is associated with diverse biological activities.[3][4] The combination of the 3,5-dimethoxybenzamide scaffold with the 1,2,4-triazole ring in the target molecule, 3,5-dimethoxy-N-(1,2,4-triazol-5-yl)benzamide, presents an intriguing subject for chemical and pharmacological exploration. The methoxy groups on the benzene ring can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy.
This guide will provide a detailed, step-by-step methodology for a proposed synthesis, discuss the expected analytical and spectroscopic data for structural confirmation, and explore the potential therapeutic applications of this compound based on the known activities of its constituent chemical motifs.
Proposed Synthetic Pathway
A convergent synthetic approach is proposed for the preparation of 3,5-dimethoxy-N-(1,2,4-triazol-5-yl)benzamide. This strategy involves the synthesis of two key intermediates: 3,5-dimethoxybenzoyl chloride and 5-amino-1,2,4-triazole, followed by their coupling to form the final product.
Synthesis of Intermediate 1: 3,5-Dimethoxybenzoyl Chloride
The first intermediate, 3,5-dimethoxybenzoyl chloride, can be readily prepared from the commercially available 3,5-dimethoxybenzoic acid.
Experimental Protocol:
To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the evolution of gas ceases.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Synthesis of Intermediate 2: 5-Amino-1,2,4-triazole
The synthesis of 5-amino-1,2,4-triazole can be achieved through the cyclization of aminoguanidine with a suitable one-carbon source, such as formic acid.
Experimental Protocol:
A mixture of aminoguanidine hydrochloride (1.0 eq) and formic acid (excess) is heated at reflux for 4-6 hours.
The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.
The resulting solid is neutralized with a base, such as sodium hydroxide or ammonia solution, to precipitate the 5-amino-1,2,4-triazole.
The precipitate is filtered, washed with cold water, and dried to afford the pure product.
Final Coupling Step: Synthesis of 3,5-dimethoxy-N-(1,2,4-triazol-5-yl)benzamide
The final step involves the acylation of 5-amino-1,2,4-triazole with 3,5-dimethoxybenzoyl chloride in the presence of a base.
Experimental Protocol:
To a solution of 5-amino-1,2,4-triazole (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and a non-nucleophilic base such as triethylamine (TEA) at 0 °C, add a solution of 3,5-dimethoxybenzoyl chloride (1.1 eq) in the same solvent dropwise.
The reaction mixture is stirred at room temperature for 12-24 hours.
The progress of the reaction is monitored by TLC.
Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Potential therapeutic applications for the target molecule.
Conclusion
This technical guide has presented a comprehensive overview of the proposed synthesis, predicted characterization, and potential applications of 3,5-dimethoxy-N-(1,2,4-triazol-5-yl)benzamide. The outlined synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a basis for the structural elucidation of the target compound. The exploration of its potential pharmacological activities is grounded in the known biological profiles of its constituent chemical moieties. This document serves as a valuable resource for researchers interested in the design and development of novel heterocyclic compounds for therapeutic applications.
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry. [Link]
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. [Link]
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Formula of C11H12N4O3 Benzamide (Technical Characterization & Impurity Profiling)
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals in Drug Development.
Executive Summary & Chemical Identity
The molecular formula C₁₁H₁₂N₄O₃ (Molecular Weight: 248.24 g/mol ) represents a specific stoichiometric space often encountered in medicinal chemistry as either a synthetic intermediate or a critical process impurity.[1]
While "Benzamide" (
) is the parent scaffold, the specific stoichiometry most notably corresponds to 7-hydroxy-N,N,2-trimethyl-1-nitroso-1H-benzimidazole-5-carboxamide , a nitrosamine impurity associated with the potassium-competitive acid blocker (P-CAB) Tegoprazan .[1] It may also refer to Sulfamonomethoxine (if the sulfur atom was erroneously omitted in the query) or specific Nitro-benzoxadiazole derivatives used as fluorescent probes.
This guide focuses on the characterization, synthesis logic, and detection of the Nitroso-Benzimidazole Carboxamide derivative, given its high relevance to current FDA/EMA regulatory mandates on nitrosamine impurities in drug substances.
Physicochemical Profile
Property
Value
Notes
Molecular Formula
Molecular Weight
248.24 g/mol
Average Mass
Exact Mass
248.0909 Da
Monoisotopic
Elemental Analysis
C: 53.22%, H: 4.87%, N: 22.57%, O: 19.34%
High Nitrogen content indicates heteroaromatic/nitroso functionality
Predicted pKa
~8.5 (Amide), ~6.0 (Imidazole)
Context-dependent on N-substitution
Solubility
DMSO, Methanol, Acetonitrile
Poor water solubility expected for the neutral form
Structural Analysis & Isomerism
The designation "C11H12N4O3 benzamide" implies a benzene ring bearing a carboxamide group (
Researchers often confuse sulfonamides with benzamides.
Formula:
Note: If the user’s query implies a drug rather than an impurity, and "S" was omitted, this antibacterial agent is the likely target.
Structural Visualization (Graphviz)
The following diagram illustrates the chemical connectivity of the primary target (Nitroso-Benzimidazole Carboxamide).[1]
Synthesis & Formation Mechanism
Understanding the formation of the
impurity is critical for process control. It typically arises during the synthesis or storage of the API (Active Pharmaceutical Ingredient) via nitrosation of the secondary amine or imidazole nitrogen.[1]
Mechanism of Formation (Nitrosation)
The precursor molecule (Des-nitroso analog,
) reacts with nitrosating agents (nitrites, ) under acidic conditions.
Tautomeric Dynamics and Stability of 1,2,4-Triazole-3-yl Benzamides
A Technical Guide for Drug Discovery & Development[1] Executive Summary The 1,2,4-triazole-3-yl benzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, a...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery & Development[1]
Executive Summary
The 1,2,4-triazole-3-yl benzamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, antivirals (e.g., Ribavirin analogs), and CNS agents.[1] Its utility, however, is complicated by annular prototropic tautomerism —the migration of a proton between the N1, N2, and N4 positions of the triazole ring.[1]
This guide provides a rigorous technical analysis of this tautomerism. It moves beyond basic textbook definitions to explore the Intramolecular Hydrogen Bonding (IMHB) networks that "lock" specific tautomers, the thermodynamic penalties of "wrong" tautomers in protein binding pockets, and the analytical workflows required to definitively assign structure in solution.[1]
Part 1: The Tautomeric Landscape
1.1 The Equilibrium Triad
Unlike simple heterocycles, 1,2,4-triazole-3-yl benzamides exist in a dynamic equilibrium of three primary annular tautomers. The stability of these forms is governed by the benzamide substituent effect , which exerts both electronic withdrawal and steric influence.[1]
1H-Tautomer: Generally the thermodynamically preferred form in the gas phase and non-polar solvents.[1]
2H-Tautomer: Often stabilized in polar protic solvents (water, methanol) and by specific binding pockets.[1]
4H-Tautomer: Typically high-energy (approx. +7–10 kcal/mol relative to 1H) and rare, unless stabilized by specific flanking substituents that force steric clashes in the other forms.[1]
1.2 The "Conformational Lock" (IMHB)
The defining feature of this scaffold is the interaction between the benzamide moiety and the triazole ring .[1] The amide group is not merely a linker; it is a conformational control element.[1]
Mechanism: The amide proton (
) acts as a Hydrogen Bond Donor (HBD).[1] The unprotonated nitrogens of the triazole ring (N2 or N4) act as Hydrogen Bond Acceptors (HBA).[1]
The Lock: A strong 6-membered or 5-membered intramolecular hydrogen bond often forms, planarizing the molecule.[1] This reduces the entropic penalty upon binding to a protein target but complicates solubility prediction.[1]
Figure 1: Tautomeric equilibrium pathways. The 1H and 2H forms are in rapid exchange, while the 4H form is energetically disfavored unless trapped by specific intramolecular interactions.[1]
Part 2: Thermodynamic & Kinetic Stability[1]
2.1 Thermodynamic Stability (Relative Energies)
Based on Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) and solution-phase data:
Tautomer
Relative Energy (, kcal/mol)
Dipole Moment (Debye)
Dominant Environment
1H
0.0 (Reference)
~3.5
Gas phase, Non-polar solvents (CDCl), Solid State
2H
+1.5 to +3.0
~5.2
Polar solvents (DMSO, HO), Protein Active Sites
4H
+7.0 to +11.0
~6.8
High Energy (Rarely observed)
Note: The energy gap between 1H and 2H narrows significantly in aqueous solution due to the higher dipole moment of the 2H form being stabilized by water.[1]
2.2 Chemical Stability (Hydrolysis)
While the triazole ring is oxidatively and thermally robust, the amide linkage is the weak point.[1]
Acidic Hydrolysis: The triazole ring can protonate (becoming a triazolium cation), which activates the amide carbonyl toward nucleophilic attack by water.[1]
Basic Hydrolysis: Slower, but can occur at elevated temperatures.[1]
Recommendation: Avoid formulation pH < 2.0 or > 10.0 for long-term storage.
Part 3: Analytical Workflows (The "How-To")
Distinguishing between tautomers is not trivial because proton exchange is often faster than the NMR timescale, leading to averaged signals.[1][2]
Protocol A: Computational Prediction (In Silico)
Before synthesis, predict the dominant tautomer to guide docking studies.[1]
Structure Prep: Draw all three tautomers (
).
Conformational Scan: Rotate the benzamide-triazole bond to find the global minimum (accounting for IMHB).
DFT Calculation:
Functional/Basis Set: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).[1]
Solvation Model: PCM or SMD (use Water and DMSO).[1]
Output: Compare Gibbs Free Energy (
).[1] If kcal/mol, assume a mixture exists in solution.[1]
Protocol B: Experimental Validation (NMR)
Standard
NMR is often insufficient due to peak broadening.[1]
form (if stabilized) generally improves aqueous solubility.[1]
Permeability: The neutral, planar
form (stabilized by IMHB) is often the species that permeates cell membranes.[1] This "chameleon" behavior—switching forms based on environment—is a key advantage of the scaffold.[1]
References
Tautomerism of 1,2,4-Triazoles: Alkorta, I., et al. "Tautomerism in 1,2,4-triazoles and their derivatives."[1][3][4] Journal of Physical Chemistry A, 2002.[1] Link[1]
NMR Methodology: Claramunt, R. M., et al.[1][2][4][5][6] "The use of 15N NMR spectroscopy in the study of tautomerism of azoles." Magnetic Resonance in Chemistry, 2006.[1] Link[1]
Ribavirin Analogs (Structural Proxies): Crosthwaite, L., et al. "Structure and Tautomerism of Ribavirin and Related Nucleosides."[1] Nucleosides, Nucleotides & Nucleic Acids, 2000.[1] Link[1]
Computational Approaches: Martin, Y. C.[1] "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.[1] Link
Benzamide-Triazole Synthesis & Properties: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism."[1][4] RSC Advances, 2012.[1] Link
The 3,5-Dimethoxybenzamide Scaffold: A Bifurcated SAR Guide for CNS and Antimicrobial Discovery
[1] Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of the 3,5-dimethoxybenzamide core. While often overshadowed by its 2,6-difluoro analogs (e.g., the FtsZ inhibitor PC190723) o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of the 3,5-dimethoxybenzamide core. While often overshadowed by its 2,6-difluoro analogs (e.g., the FtsZ inhibitor PC190723) or simple benzamides (e.g., Sulpiride), the 3,5-dimethoxy motif represents a "privileged structure" in medicinal chemistry. Its unique electronic profile—characterized by electron-donating methoxy groups in a meta arrangement—creates a specific electrostatic landscape that favors binding in hydrophobic pockets of Sigma-1 receptors (σ1R) (CNS targets) and the Colchicine-binding site of cytoskeletal proteins (Antimicrobial/Anticancer targets).
This guide is structured for medicinal chemists and pharmacologists, focusing on the divergence of this scaffold into two distinct therapeutic pipelines.
Part 1: The Scaffold Architecture
Electronic and Steric Properties
The 3,5-dimethoxybenzamide core functions as a robust "head group" or "anchor."
Electronic Effect: The two methoxy groups at the 3- and 5-positions are electron-donating (via resonance), increasing the electron density of the phenyl ring. This makes the ring prone to
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
Steric Profile: Unlike ortho (2,6) substitutions which twist the amide bond out of plane due to steric clash, the meta (3,5) substitution allows the amide carbonyl to remain relatively coplanar with the ring, facilitating hydrogen bonding.
Lipophilicity: The methoxy groups increase the LogP compared to a naked benzamide, improving blood-brain barrier (BBB) penetration—a critical feature for CNS applications.
Part 2: SAR Track A — CNS Ligands (Sigma-1 Receptors)
The Sigma-1 receptor (σ1R) is a chaperone protein at the Endoplasmic Reticulum (ER)-mitochondrion interface. High-affinity ligands generally require a basic amine and a hydrophobic aromatic region.
The Pharmacophore
For 3,5-dimethoxybenzamides targeting σ1R, the SAR follows a strict "Anchor-Linker-Amine" model:
Hydrophobic Anchor (The Core): The 3,5-dimethoxy phenyl ring mimics the hydrophobic bulk found in endogenous neurosteroids or alkaloids like cocaine. The electron-rich ring engages in cation-
interactions with the receptor.
Linker: The amide nitrogen must be substituted. A simple amide (
) often lacks affinity. The linker length (usually ethyl or propyl chains) determines selectivity between σ1 and σ2 subtypes.
Basic Amine (The Tail): A tertiary amine (e.g., piperidine, morpholine, or N,N-dialkyl) is essential to form an electrostatic bond with Asp126 in the σ1R binding pocket.
Mechanistic Insight
Modifying the 3,5-dimethoxy core to a 3,4,5-trimethoxy pattern (mescaline-like) often retains σ1 affinity but may introduce hallucinogenic off-target effects (5-HT2A). The 3,5-pattern is often preferred for "silent" antagonism or agonism without direct serotonergic liability.
Key Reference: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists (See Ref [1]).
Part 3: SAR Track B — Antimicrobial FtsZ Inhibitors
Bacterial cell division relies on the protein FtsZ (a tubulin homolog).[1] Inhibiting FtsZ causes bacterial filamentation and death.
The "Colchicine Mimic" Hypothesis
The 3,5-dimethoxybenzamide core structurally resembles the trimethoxy ring of Colchicine , a classic tubulin binder.
Binding Site: These compounds bind to the interdomain cleft of FtsZ.[2]
Evolution to Potency: Early screens identified 3-methoxybenzamide as a weak inhibitor. While the 3,5-dimethoxy analogs show activity, the field eventually pivoted to 2,6-difluoro-3-methoxybenzamides (like PC190723 ) to optimize metabolic stability and potency. However, the 3,5-dimethoxy scaffold remains a vital tool for probing the "colchicine site" overlap between bacterial FtsZ and eukaryotic tubulin.
Toxicity Check: 3,5-dimethoxy analogs are more likely to cross-react with mammalian tubulin (causing cytotoxicity) compared to the bacteria-specific 2,6-difluoro analogs.
Key Reference: Identification of a New FtsZ Inhibitor by Virtual Screening (See Ref [2]).
Part 4: Visualization of SAR Pathways
The following diagram illustrates the decision tree for modifying the 3,5-dimethoxybenzamide core based on the desired therapeutic target.
Figure 1: Divergent SAR pathways for the 3,5-dimethoxybenzamide scaffold. Path A utilizes the core as a hydrophobic anchor for CNS receptors. Path B exploits the core as a cytoskeletal inhibitor, though often requiring further optimization to avoid toxicity.
Part 5: Experimental Protocols
Synthesis of N-Substituted 3,5-Dimethoxybenzamides
Objective: Create a library of N-substituted derivatives to probe the Sigma-1 hydrophobic pocket.
Method: Nucleophilic acyl substitution via an acid chloride intermediate.[3]
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Silica gel).
Validation: Confirm structure via
-NMR (Look for methoxy singlets at ppm and amide NH signal).
Part 6: Comparative Data Analysis
The following table summarizes the expected biological profile of 3,5-dimethoxybenzamide derivatives compared to reference standards.
Compound Class
Core Structure
Target
Primary Activity
Key Limitation
3,5-dimethoxybenzamide
Unsubstituted Amide
FtsZ / Tubulin
Weak / Moderate
Rapid metabolism, low potency
N-(alkyl)-3,5-dimethoxy
N-Substituted
Sigma-1 (σ1R)
High Affinity (Agonist/Antagonist)
Selectivity vs. σ2R depends on linker length
PC190723
2,6-difluoro-3-methoxy
FtsZ (Bacteria)
Potent Antibacterial (MIC < 1 g/mL)
Poor solubility, resistance potential
Colchicine
Trimethoxy-cycloheptyl
Tubulin (Eukaryotic)
Potent Antimitotic
High mammalian toxicity
Part 7: References
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists.
Source: National Institutes of Health (NIH) / PMC.
Context: Discusses the pharmacophore requirements for Sigma-1 ligands, including the role of benzamide derivatives.
URL:[Link]
Identification of a New FtsZ Inhibitor by Virtual Screening.
Source: National Institutes of Health (NIH) / PMC.
Context: Details the SAR of benzamide inhibitors for FtsZ and the transition from simple methoxy-benzamides to more complex scaffolds.
URL:[Link]
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179).
Source: PubMed.
Context: Highlights the evolution of benzamide FtsZ inhibitors and the structural requirements for potency against MRSA.
URL:[Link]
A Technical Guide to Identifying and Validating Drug Targets for Triazolyl-Benzamide Derivatives
Preamble: The Triazolyl-Benzamide Scaffold - A Nexus of Therapeutic Potential The triazolyl-benzamide scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates a re...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Triazolyl-Benzamide Scaffold - A Nexus of Therapeutic Potential
The triazolyl-benzamide scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1] This versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anticoagulant, antimicrobial, and neurological applications.[2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to elucidate the how and why of target identification and validation for this promising class of compounds. We will explore the key molecular targets, the signaling pathways they modulate, and the self-validating experimental workflows required to confirm their therapeutic relevance.
Section 1: Oncology - Targeting Tumor Survival and Proliferation
Triazolyl-benzamide derivatives have emerged as potent anticancer agents by targeting key proteins that tumors exploit for growth, survival, and metastasis. The primary targets identified are the carbonic anhydrases and receptor tyrosine kinases.
Dual-Target Inhibition of Carbonic Anhydrases IX and XII
Mechanism of Action: Carbonic anhydrases (CAs) IX and XII are zinc-containing metalloenzymes crucial for the survival of solid tumors.[3] Under hypoxic (low oxygen) conditions, common in the tumor microenvironment, these enzymes help maintain a stable intracellular pH (pHi) by converting carbon dioxide to bicarbonate and protons. This process contributes to extracellular acidosis, which promotes tumor invasion and metastasis while suppressing the immune response.[4] Triazolyl-benzamide derivatives, often incorporating a benzenesulfonamide moiety, act as potent inhibitors by coordinating with the zinc ion in the enzyme's active site, thereby disrupting pH regulation and leading to cancer cell death.[4][5]
Signaling Pathway: Hypoxia-Induced pH Regulation
Caption: Hypoxia-driven pathway leading to CA IX/XII expression and tumor progression.
Experimental Workflow: Target Validation for CA IX/XII Inhibitors
Caption: Experimental workflow for identifying and validating CA IX/XII inhibitors.
Quantitative Data: Activity of Triazolyl-Benzamide Derivatives against Carbonic Anhydrases
| Compound 3d | hCA XII | 1.3 nM | Not Specified |[6] |
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a standard method for measuring the inhibition of CA activity. The underlying principle is to measure the enzyme-catalyzed hydration of CO₂, which leads to a pH change detected by an indicator.
Preparation of Reagents:
Enzyme Solution: Prepare a stock solution of purified human CA isozyme (e.g., hCA II, IX, or XII) in Tris-HCl buffer with 0.1 M NaClO₄.
Inhibitor Solutions: Prepare serial dilutions of the triazolyl-benzamide derivatives in a suitable solvent (e.g., DMSO).
Buffer/Indicator Solution: Prepare a Tris-HCl buffer (pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
Substrate: Use ice-cold CO₂-saturated water.
Assay Procedure:
In a 96-well plate or cuvette, add the buffer/indicator solution.
Add a specific volume of the inhibitor solution (or solvent for control).
Add the enzyme solution to initiate the reaction.
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
Measurement:
Place the reaction vessel in a stopped-flow spectrophotometer.
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
Monitor the change in absorbance at the indicator's wavelength (e.g., 400 nm for p-nitrophenol) over time as the pH drops.
Data Analysis:
Calculate the initial reaction rates from the absorbance curves.
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against inhibitor concentration.
Convert IC₅₀ to Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
Dual-Target Inhibition of EGFR and HER-2
Mechanism of Action: The Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[7] Their overexpression and hyperactivity are hallmarks of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[8][9] Certain benzamide derivatives can act as dual-target inhibitors, binding to the ATP-binding pocket within the kinase domain of both EGFR and HER2.[8][10] This blockade prevents receptor autophosphorylation and downstream activation of signaling cascades like the PI3K/Akt and MEK/Erk pathways, ultimately inhibiting cancer cell growth.[10]
Experimental Workflow: EGFR/HER-2 Kinase Inhibition and Cellular Activity
Step
Technique
Purpose
1
In Vitro Kinase Assay
To directly measure the inhibition of EGFR and HER-2 kinase activity and determine IC₅₀ values.
2
Cell Proliferation Assay (e.g., CCK-8, MTT)
To assess the cytotoxic effect on cancer cell lines overexpressing EGFR/HER-2 (e.g., SK-BR-3, A549).[8]
3
Western Blot Analysis
To confirm inhibition of downstream signaling by measuring the phosphorylation status of Akt and Erk.
4
Apoptosis & Cell Cycle Assays
To determine if inhibition leads to programmed cell death (apoptosis) or cell cycle arrest (e.g., G1 arrest).[10]
5
Angiogenesis Assay (e.g., Tube Formation)
To evaluate the inhibitor's ability to prevent the formation of new blood vessels, a process often driven by EGFR/HER-2 signaling.[8]
| 6 | Molecular Dynamics Simulation | To study the stability of the compound's binding within the kinase domain of EGFR and HER-2 over time.[8] |
Section 2: Anticoagulation - Targeting the Intrinsic Coagulation Pathway
Mechanism of Action: Human Factor XIIa (FXIIa) is a plasma serine protease that initiates the intrinsic pathway of coagulation.[11] While crucial for thrombosis (pathological blood clot formation), deficiency in FXII does not impair normal hemostasis (the process that stops bleeding). This makes FXIIa an attractive and potentially safer anticoagulant target compared to traditional therapies that carry a significant bleeding risk.[12] Triazol-1-yl benzamide derivatives have been identified as potent and selective small-molecule inhibitors that bind to the active site of FXIIa, blocking its enzymatic activity and preventing downstream activation of the coagulation cascade.[11]
Experimental Workflow: Screening for FXIIa Inhibitors
Caption: A streamlined workflow for the discovery and validation of FXIIa inhibitors.
Protocol: Chromogenic Substrate Hydrolysis Assay for FXIIa Inhibition
This assay provides a direct and quantifiable measure of an inhibitor's potency against FXIIa.
Materials:
Purified human FXIIa enzyme.
A specific chromogenic substrate for FXIIa (e.g., S-2302).
Tris-buffered saline (TBS), pH 7.4.
Triazolyl-benzamide test compounds dissolved in DMSO.
96-well microplate and a spectrophotometric plate reader.
Procedure:
To each well of the microplate, add TBS buffer.
Add a small volume of the test compound at various concentrations.
Add the FXIIa enzyme solution and incubate for 15 minutes at 37°C to allow for binding.
Initiate the reaction by adding the chromogenic substrate.
Measurement & Analysis:
Immediately measure the absorbance at 405 nm kinetically over 5-10 minutes. The rate of color change is proportional to FXIIa activity.
Calculate the rate of substrate hydrolysis for each concentration.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]
The same protocol can be adapted for selectivity testing by substituting FXIIa with other serine proteases (like thrombin or FXa) and their respective chromogenic substrates.[11]
The triazole core is famously present in many clinical antifungal agents.[13] Triazolyl-benzamide derivatives build on this legacy, showing promise against both fungal and bacterial pathogens.
Mechanism of Action: The primary mechanism for triazole-based antifungals is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[13][14] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane that maintains its integrity and fluidity.[15] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[16] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupt membrane function and inhibit fungal growth.[13][16]
Signaling Pathway: Fungal Ergosterol Biosynthesis
Caption: The ergosterol biosynthesis pathway, a key target for antifungal triazoles.
Mechanism of Action: While less established than the antifungal mechanism, molecular docking studies suggest that the antibacterial activity of some triazolyl derivatives may involve the inhibition of the MurB enzyme.[17] MurB is a critical enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for building the bacterial cell wall. By inhibiting MurB, these compounds can disrupt cell wall formation, leading to bacterial cell lysis and death.
To determine the lowest concentration of the compound that inhibits visible growth of bacteria or fungi.[18]
2
Target-Based Screening
If a target is hypothesized (e.g., MurB, CYP51), perform in vitro enzymatic assays to confirm direct inhibition.
3
Mechanism of Action Studies
For antifungals, measure ergosterol levels using GC-MS. For antibacterials, use assays to detect cell wall damage or precursor accumulation.[14]
4
Molecular Docking/Dynamics
To predict and analyze the binding interactions of the compound with the active site of the hypothesized target enzyme.[15][17]
| 5 | Resistance Studies | To understand potential mechanisms of resistance by generating and analyzing resistant mutants. |
Section 4: Neurological Disorders - Modulating Synaptic Transmission and Pathology
The structural features of triazolyl-benzamides also allow them to cross the blood-brain barrier and interact with targets in the central nervous system, offering potential treatments for conditions like Alzheimer's disease and epilepsy.
Anti-Alzheimer's Targets: AChE, BuChE, and Aβ Aggregation
Mechanism of Action: A key strategy in symptomatic Alzheimer's treatment is to increase levels of the neurotransmitter acetylcholine (ACh) by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[18][19] Triazole-based compounds have been shown to be effective inhibitors of both enzymes.[19][20] Furthermore, some derivatives are designed as multi-target-directed ligands (MTDLs) that can also inhibit the aggregation of the amyloid-beta (Aβ) peptide, a central pathological hallmark of Alzheimer's disease.[21][22][23]
Quantitative Data: Cholinesterase Inhibition by Triazole Derivatives
Mechanism of Action: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain.[25] It is a ligand-gated chloride ion channel that, when activated by GABA, hyperpolarizes the neuron, making it less likely to fire an action potential.[26] Benzodiazepines and other modulators enhance the effect of GABA, producing anxiolytic and anticonvulsant effects.[27] Certain triazole-benzamide derivatives may act as positive allosteric modulators (PAMs) at the GABAA receptor, enhancing GABAergic inhibition and thereby exerting anticonvulsant activity.[28]
For Alzheimer's targets, use Ellman's method to measure AChE/BuChE inhibition.
2
In Vitro Aggregation Assay
Use Thioflavin T (ThT) fluorescence assay to monitor the inhibition of Aβ peptide aggregation.[22]
3
Receptor Binding/Functional Assays
For anticonvulsant targets, use electrophysiology (e.g., patch-clamp) on cells expressing GABAA receptors to measure modulation of chloride currents.[28]
4
Cell-Based Neuroprotection Assays
Assess the ability of compounds to protect neuronal cells (e.g., SH-SY5Y) from Aβ-induced toxicity.[22]
| 5 | In Vivo Animal Models | Evaluate anticonvulsant efficacy in models like the maximal electroshock (MES) or pentylenetetrazole (scPTZ) tests. |
Conclusion: A Scaffold for Multi-Target Drug Design
The triazolyl-benzamide core is a testament to the power of privileged scaffolds in drug discovery. Its ability to be chemically modified allows for the fine-tuning of interactions with a wide range of biological targets, from tumor-specific enzymes and coagulation factors to fungal proteins and neurotransmitter receptors. The key to unlocking this potential lies in a systematic and rigorous approach to target identification and validation. By integrating rational design with a suite of self-validating biochemical, cellular, and in silico workflows, researchers can effectively probe the therapeutic landscape of these versatile compounds. The future of triazolyl-benzamide derivatives may lie in the development of multi-target-directed ligands, addressing complex diseases like cancer and Alzheimer's with a single, synergistic therapeutic agent.
References
A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.
Application Note: High-Fidelity Synthesis of 3,5-Dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Abstract & Strategic Overview The synthesis of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide represents a classic challenge in medicinal chemistry: the acylation of electron-deficient heteroaromatic amines. This scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide represents a classic challenge in medicinal chemistry: the acylation of electron-deficient heteroaromatic amines. This scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors (e.g., Axl, MET) and antifungal agents due to the triazole's ability to engage in hydrogen bonding and pi-stacking interactions.
The core synthetic challenge lies in regioselectivity . 3-Amino-1,2,4-triazole possesses three nucleophilic nitrogens: the exocyclic amine (
) and two endocyclic ring nitrogens. Under standard kinetic conditions, acylation often occurs preferentially at the ring nitrogen (N1 or N2), yielding a labile urea-like intermediate. This protocol details a robust, biphasic thermodynamic strategy to ensure exclusive formation of the desired exocyclic amide via an in situ thermal rearrangement.
Retrosynthetic Analysis & Pathway Design
The target molecule is disconnected at the amide bond. While direct coupling using peptide reagents (HATU/EDC) is possible, it is often sluggish due to the poor nucleophilicity of the triazole amine. The Acid Chloride Method is selected for its high reactivity, driving the reaction to completion despite the electronic deactivation of the amine.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway highlighting the critical thermal rearrangement step required to convert the kinetic ring-acylated species to the stable exocyclic amide.
Detailed Experimental Protocol
Phase 1: Activation of 3,5-Dimethoxybenzoic Acid
Objective: Generate the electrophilic acyl chloride species.
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (
) (1.5 mL, 20.0 mmol) dropwise. Add a catalytic amount of DMF (2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
Reaction: Heat to reflux (
) for 2–3 hours.
Checkpoint: Monitor gas evolution (
). The reaction is complete when the solid fully dissolves and gas evolution ceases.
Isolation: Evaporate the solvent and excess
under reduced pressure. Co-evaporate with dry toluene () to remove trace thionyl chloride. Obtain the acid chloride as an off-white solid/residue. Use immediately.
Phase 2: Coupling & Regioselective Rearrangement
Objective: Couple the amine and force rearrangement to the exocyclic amide.
Solvation: Dissolve 3-amino-1,2,4-triazole (0.84 g, 10.0 mmol) in anhydrous Pyridine (15 mL) in a separate 50 mL flask.
Note: Pyridine acts as both solvent and acid scavenger (HCl sponge).
Coupling (Kinetic Phase): Cool the amine solution to
(ice bath). Dissolve the freshly prepared acid chloride (from Phase 1) in minimal DCM (5 mL) and add it dropwise to the amine solution over 15 minutes.
Observation: A precipitate (pyridinium hydrochloride) will form immediately. The mixture may turn yellow/orange.
Rearrangement (Thermodynamic Phase): Remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes. Then, heat the mixture to
for 4–6 hours.
Mechanism:[1][2][3] Initial attack often occurs at the ring nitrogen (N-1). Heating promotes an
acyl migration to the exocyclic amine, which forms the more stable amide bond stabilized by resonance with the phenyl ring.
Quenching: Cool the mixture to RT. Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring.
Workup:
Acidify the aqueous mixture to pH ~4–5 using 1M HCl. This protonates the pyridine and ensures the triazole product precipitates (as it is less soluble in acidic water than the pyridine salt).
Key Diagnostic: The presence of the Amide NH signal >10 ppm confirms the exocyclic amide. If the signal is absent or shifted significantly upfield, ring acylation may have persisted.
Mechanistic Insight: The "Dimroth-Type" Rearrangement
The synthesis relies on a thermodynamic equilibrium. The kinetic product (1-acyl-3-amino-1,2,4-triazole) is formed rapidly but is hydrolytically unstable and less thermodynamically favorable than the N-(1,2,4-triazol-5-yl)benzamide.
Figure 2: Mechanistic flow illustrating the conversion of the kinetic intermediate to the final product.
References
MDPI. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides. Retrieved from [Link]
MDPI. (2025). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (2025). Synthesis of 1H-1,2,4-triazoles and Derivatives. Retrieved from [Link]
amide coupling protocol for 3,5-dimethoxybenzoic acid and aminotriazole
Application Note: High-Efficiency Amide Coupling of 3,5-Dimethoxybenzoic Acid and Aminotriazole Part 1: Core Directive & Executive Summary The Challenge: Coupling 3,5-dimethoxybenzoic acid with 3-amino-1,2,4-triazole pre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Amide Coupling of 3,5-Dimethoxybenzoic Acid and Aminotriazole
Part 1: Core Directive & Executive Summary
The Challenge:
Coupling 3,5-dimethoxybenzoic acid with 3-amino-1,2,4-triazole presents a classic "mismatched" electronic scenario in medicinal chemistry.
Electronic Deactivation: The 3,5-dimethoxy motif donates electron density into the benzene ring, rendering the carboxylic acid carbonyl less electrophilic.
Poor Nucleophilicity: The 3-amino-1,2,4-triazole is a notoriously poor nucleophile. The exocyclic amine's lone pair is delocalized into the electron-deficient triazole ring.
Regioselectivity Trap: The triazole ring nitrogens (N-1/N-2) are often kinetically more nucleophilic than the exocyclic amine, leading to unstable ring-acylated intermediates (kinetic products) rather than the desired stable exocyclic amide (thermodynamic product).
The Solution:
Standard carbodiimide couplings (EDC/NHS) often fail or stall. This guide provides two validated protocols:
Method A (The Thermodynamic Route): Acid chloride activation with thermal rearrangement. This is the robust, scalable method preferred for this specific pair.
Method B (The Kinetic Route): HATU-mediated coupling for high-throughput screening (HTS) or small-scale discovery where harsh reagents are avoided.
Part 2: Scientific Integrity & Logic (Mechanism)
Mechanistic Insight: The "Kinetic Trap"
In the reaction between an activated acyl species and 3-aminotriazole, the initial attack often occurs at the ring nitrogen (N-1), forming a 1-acyl-3-aminotriazole . This intermediate is unstable to hydrolysis and is not the desired product.
To obtain the target amide, the reaction must be driven thermodynamically. Under elevated temperatures or specific base catalysis, the acyl group migrates from the ring nitrogen to the exocyclic amine.
DOT Diagram: Reaction Pathway & Regioselectivity
Caption: Figure 1. The reaction pathway illustrates the kinetic trap at the ring nitrogen. Successful protocols must drive the rearrangement to the thermodynamic exocyclic amide.
Part 3: Experimental Protocols
Method A: Acid Chloride Activation (Recommended)
Best for: Scale-up (>100 mg), high yields, and ensuring the correct regioisomer.
In a dry round-bottom flask under inert atmosphere (
), suspend 3,5-dimethoxybenzoic acid in anhydrous DCM (or Toluene).
Add Thionyl Chloride dropwise.
Add 1 drop of DMF (catalyst).
Reflux at 40-50°C for 2 hours until gas evolution (
) ceases and the solution becomes clear.
Critical Step: Evaporate the solvent and excess
completely under reduced pressure (azeotrope with toluene if needed) to yield the solid acid chloride. Do not carry excess forward.
Coupling:
Dissolve the crude acid chloride in a minimal amount of anhydrous DCM.
In a separate vessel, dissolve 3-amino-1,2,4-triazole in Pyridine (approx. 5-10 mL per gram of amine). Note: Aminotriazole has poor solubility in non-polar solvents; pyridine acts as both solvent and base.
Add the acid chloride solution dropwise to the aminotriazole/pyridine mixture at 0°C.
Thermodynamic Rearrangement:
Allow the mixture to warm to Room Temperature (RT).
Crucial: Heat the reaction mixture to 80-100°C for 4–6 hours. This thermal step ensures any kinetic ring-acylated product rearranges to the stable exocyclic amide.
Workup:
Cool to RT and concentrate the pyridine under reduced pressure.
Resuspend residue in EtOAc/Water.
Wash 1: Saturated
(Removes unreacted benzoic acid).
Wash 2: Water (Removes unreacted aminotriazole and pyridine salts).
Wash 3: Brine.
Dry over
, filter, and concentrate.
Method B: HATU-Mediated Coupling (Alternative)
Best for: Small scale (<50 mg), HTS, or when acid-sensitive groups are present.
Reagents:
3,5-Dimethoxybenzoic acid (1.0 equiv)
HATU (1.2 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
3-Amino-1,2,4-triazole (1.2 equiv)
DMF (Anhydrous)
Step-by-Step Protocol:
Pre-activation:
Dissolve 3,5-dimethoxybenzoic acid in anhydrous DMF.
Add DIPEA and stir for 5 minutes.
Add HATU and stir at RT for 15–30 minutes. The solution should turn slightly yellow/orange (activated ester formation).
Coupling:
Add 3-amino-1,2,4-triazole in one portion.
Stir at 60°C for 12–24 hours. Note: Elevated temperature is required due to the poor nucleophilicity of the amine.
Workup:
Dilute with EtOAc (excess) to precipitate urea byproducts (if any).
Wash with 5% LiCl solution (3x) to remove DMF.
Wash with sat.
and Brine.
Part 4: Data Presentation & Troubleshooting
Comparative Analysis of Methods
Feature
Method A: Acid Chloride
Method B: HATU
Reactivity
High (Strong Electrophile)
Moderate (Activated Ester)
Regiocontrol
Excellent (Thermal drive)
Good (Slow kinetics)
Scalability
Excellent (g to kg)
Limited (Reagent cost)
Purification
Simple (Extraction/Crystallization)
Moderate (Removes urea/DMF)
Typical Yield
75–90%
40–65%
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure strict anhydrous conditions; use fresh .
Wrong Isomer
Kinetic Trap (Ring Acylation)
Increase reaction temperature (>80°C) and time to force rearrangement.
Starting Material Remains
Poor Nucleophilicity
Switch from HATU to Method A (Acid Chloride). Use Pyridine as solvent.
Product Water Soluble
Amphoteric Triazole Nature
Avoid strong acid washes during workup. Salt out the aqueous layer with NaCl.
References
BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide. (2025).[1][2][3] Link
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[4][5][6] Link
Nagy, I. et al. Acetylation of 5-Amino-1H-[1,2,4]triazole Revisited. J. Org.[7] Chem. (2002).[8] Link
Common Organic Chemistry. Amine to Amide Mechanism - HATU.[9]Link
Application Notes and Protocols for the Preparation of 3,5-Dimethoxybenzoyl Chloride
Introduction: The Strategic Importance of 3,5-Dimethoxybenzoyl Chloride 3,5-Dimethoxybenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3,5-Dimethoxybenzoyl Chloride
3,5-Dimethoxybenzoyl chloride is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and specialty chemical industries.[1] Its unique electronic properties, conferred by the two meta-positioned methoxy groups, make it a versatile building block for introducing the 3,5-dimethoxybenzoyl moiety into larger, more complex structures.[2] This acyl chloride is known for its reactivity, facilitating the formation of esters, amides, and ketones through nucleophilic acyl substitution. This guide provides an in-depth exploration of the synthesis of 3,5-dimethoxybenzoyl chloride, focusing on scientifically sound and field-proven protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and provide comprehensive safety and characterization data to ensure reliable and safe execution in a research and development setting.
Part 1: Principles of Synthesis - Mechanistic Insights
The conversion of a carboxylic acid to an acyl chloride is an "uphill" thermodynamic process that requires a strategic chemical approach. The most common and efficient methods involve the use of specific chlorinating agents that transform the hydroxyl group of the carboxylic acid into a superior leaving group.[3][4]
The Thionyl Chloride (SOCl₂) Route with DMF Catalysis
The reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) is a widely adopted method for the synthesis of 3,5-dimethoxybenzoyl chloride. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[5][6]
The reaction is often catalyzed by N,N-dimethylformamide (DMF). The mechanism involves the initial formation of a Vilsmeier-type reagent from the reaction of thionyl chloride and DMF. This reagent is a highly effective chlorinating agent. While the reaction can proceed without a catalyst, the addition of DMF significantly accelerates the process, particularly for less reactive carboxylic acids.[5]
The uncatalyzed mechanism proceeds as follows:
The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate and releasing a chloride ion.[4][5]
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite.[3][5]
This leads to the formation of a tetrahedral intermediate which subsequently collapses, yielding the desired acyl chloride, sulfur dioxide, and hydrogen chloride.[5]
With DMF catalysis, the mechanism is enhanced:
The reaction between DMF and thionyl chloride forms the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This reagent then reacts with the carboxylic acid, leading to a more facile formation of the acyl chloride. It is important to note that the reaction of DMF with chlorinating agents can produce small quantities of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating appropriate safety measures.[7]
The Oxalyl Chloride ((COCl)₂) Alternative
Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides.[3] Similar to thionyl chloride, it produces gaseous byproducts (CO₂, CO, and HCl), which simplifies the work-up procedure. Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, and its reactions can often be carried out at lower temperatures.
The mechanism is analogous to that with thionyl chloride, proceeding through an intermediate that readily decomposes to the final products.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 3,5-dimethoxybenzoyl chloride.
Reagents and Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Key Properties
Supplier Suggestion
3,5-Dimethoxybenzoic Acid
C₉H₁₀O₄
182.17
White to off-white solid
Sigma-Aldrich, TCI
Thionyl Chloride
SOCl₂
118.97
Colorless to yellow fuming liquid, pungent odor
Sigma-Aldrich, Acros Organics
Oxalyl Chloride
(COCl)₂
126.93
Colorless fuming liquid, pungent odor
Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Colorless liquid, high boiling point
Fisher Scientific, VWR
Toluene
C₇H₈
92.14
Colorless liquid, aromatic odor
Major chemical suppliers
Protocol 1: Synthesis using Thionyl Chloride and DMF
This protocol is adapted from established and reliable laboratory procedures.[8][9]
Reaction Workflow:
Caption: Workflow for the synthesis of 3,5-dimethoxybenzoyl chloride using thionyl chloride.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[8][9]
Reagent Addition: Heat the suspension to approximately 50°C. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the mixture over a period of 10-15 minutes.[8][9]
Reaction: After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain this temperature and stir for 2 hours. The reaction can be monitored by observing the cessation of gas evolution.[8][9]
Work-up: After the reaction is complete, cool the mixture to room temperature.
Isolation: Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, fresh toluene can be added and subsequently removed by rotary evaporation.[9]
Drying: The resulting oily or solid residue is then dried under high vacuum to yield 3,5-dimethoxybenzoyl chloride, which is often used in the next synthetic step without further purification.[9]
Protocol 2: Synthesis using Oxalyl Chloride
This protocol is a general method for the conversion of carboxylic acids to acyl chlorides and can be adapted for 3,5-dimethoxybenzoic acid.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve or suspend 3,5-dimethoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
Reagent Addition: Cool the mixture in an ice bath. Add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of DMF can also be used in this reaction.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas evolution.
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 3,5-dimethoxybenzoyl chloride can be used directly or purified further if necessary.
Part 3: Characterization of 3,5-Dimethoxybenzoyl Chloride
Proper characterization of the synthesized intermediate is crucial for ensuring its purity and for the success of subsequent reactions.
Physical Properties
Property
Value
Appearance
White to light yellow solid or colorless to pale yellow liquid[2][]
Mass Spectrometry (EI, m/z): Molecular Ion [M]⁺•: 182.[12][13]
3.2.2 For Product: 3,5-Dimethoxybenzoyl Chloride
¹H NMR (CDCl₃): Characteristic signals for the aromatic protons and the methoxy groups will be observed. The broad singlet for the carboxylic acid proton will be absent.[14][15]
¹³C NMR: The spectrum will show a downfield shift for the carbonyl carbon compared to the starting material.[14]
IR: The broad O-H stretch of the carboxylic acid will be absent. A strong C=O stretching band for the acyl chloride will be present at a higher wavenumber (typically 1750-1800 cm⁻¹) compared to the carboxylic acid.
Mass Spectrometry (EI, m/z): Molecular Ion [M]⁺•: 200/202 (due to ³⁵Cl and ³⁷Cl isotopes).[16]
Part 4: Safety Precautions and Handling
A thorough understanding and implementation of safety protocols are paramount when working with the reagents involved in this synthesis.
Reagent-Specific Hazards
Thionyl Chloride (SOCl₂):
Hazards: Toxic if inhaled, causes severe skin burns and eye damage.[17] Reacts violently with water, releasing toxic gases (HCl and SO₂).[17]
Handling: Always handle in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[18][19] Ensure there is no contact with water or moisture.[17][20]
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[18][19]
Oxalyl Chloride ((COCl)₂):
Hazards: Toxic if inhaled, causes severe skin burns and eye damage.[20][21] Reacts violently with water.[19][20]
Handling: Similar to thionyl chloride, all manipulations should be performed in a chemical fume hood with appropriate PPE.[20][21]
Storage: Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere if possible.[20]
N,N-Dimethylformamide (DMF):
Hazards: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[2][22]
Handling: Use in a well-ventilated area and avoid sources of ignition.[2][22] Wear appropriate PPE.
Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[23]
3,5-Dimethoxybenzoyl Chloride:
Hazards: Corrosive. Causes severe skin burns and eye damage.[24] Reacts with water to release HCl gas.[24]
Handling: Handle with care, wearing appropriate PPE. Avoid inhalation of dust or vapors.
General Laboratory Safety
An emergency eyewash station and safety shower must be readily accessible.[18]
All waste materials should be disposed of as hazardous waste according to institutional and local regulations.[18]
Always work in a clean and organized laboratory space.
Part 5: Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
- Incomplete reaction. - Degradation of the product due to moisture. - Loss of product during work-up.
- Ensure sufficient reaction time and temperature. - Use anhydrous solvents and reagents. - Carefully perform the work-up and isolation steps.
Product is a Dark Color
- Presence of impurities from starting materials or reagents. - Side reactions occurring at high temperatures.
- Use pure starting materials and reagents. - Avoid overheating the reaction mixture. - The product can be purified by distillation under reduced pressure or recrystallization if it is a solid.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzamide Derivatives
Introduction: The Significance of Cytotoxicity Profiling for Benzamide Derivatives in Drug Discovery The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Cytotoxicity Profiling for Benzamide Derivatives in Drug Discovery
The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous drugs targeting enzymes and pathways critical in oncology, such as kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) inhibitors.[1][2] Given that many of these derivatives are designed to selectively eliminate cancer cells, a precise and robust assessment of their cytotoxic potential is a critical step in the preclinical drug development pipeline.[3][4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct in vitro cytotoxicity assays for novel benzamide derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. The focus will be on assays that not only quantify cell death but also provide insights into the potential mechanisms of action, such as the induction of apoptosis, which is a common outcome for this class of compounds.[5][6]
Choosing the Right Assays: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended to generate a comprehensive and reliable dataset.[7] For benzamide derivatives, which often induce cytotoxicity through mechanisms like cell cycle arrest and apoptosis[6][8], we will focus on three complementary assays:
Sulforhodamine B (SRB) Assay: To quantify cell viability based on total cellular protein content. This assay is sensitive, reproducible, and less prone to interference from the test compounds themselves.[9]
Lactate Dehydrogenase (LDH) Release Assay: To measure loss of membrane integrity, a hallmark of necrosis but also occurring in late-stage apoptosis.[10][11]
Caspase-Glo® 3/7 Assay: To specifically detect the activation of effector caspases-3 and -7, which are key mediators of the apoptotic cascade.[12][13][14]
This combination of assays allows for the distinction between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, and provides initial mechanistic insights.
Part 1: Sulforhodamine B (SRB) Assay for Total Cell Proliferation
The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[9] It is based on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.
Visualizing the SRB Assay Workflow
Caption: Enzymatic cascade in the colorimetric LDH cytotoxicity assay.
Detailed Protocol for LDH Assay
Materials and Reagents:
Cells and treatment compounds as described for the SRB assay.
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
Lysis buffer (provided in the kit for maximum LDH release control).
Microplate reader capable of reading absorbance at ~490 nm.
Procedure:
Cell Seeding and Treatment:
Follow steps 1 and 2 from the SRB protocol. It is crucial to set up three types of controls:
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
Medium Background Control: Medium without cells.
Sample Collection:
After the treatment incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. [10]This step pellets any detached cells and debris.
Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.
Assay Reaction:
Prepare the LDH reaction solution according to the kit manufacturer's instructions.
Add 100 µL of the reaction solution to each well of the new plate containing the supernatants.
[10] * Incubate the plate at room temperature for 30 minutes, protected from light.
[10]
Data Acquisition:
Add 50 µL of stop solution (if required by the kit) to each well.
Measure the absorbance at 490 nm with a reference wavelength of ~620 nm.
[11]
Part 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Many benzamide derivatives exert their anticancer effects by inducing apoptosis. [2][5][8]A key event in apoptosis is the activation of a cascade of proteases called caspases. [13][15]Effector caspases, such as caspase-3 and -7, are responsible for the cleavage of cellular proteins that leads to the morphological changes characteristic of apoptosis. [7][14]The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that measures the combined activity of caspase-3 and -7.
[12]
Detailed Protocol for Caspase-Glo® 3/7 Assay
Materials and Reagents:
Cells and treatment compounds as described previously.
Opaque-walled 96-well plates suitable for luminescence measurements.
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
Luminometer.
Procedure:
Cell Seeding and Treatment:
Follow steps 1 and 2 from the SRB protocol, but use opaque-walled plates. A typical cell density is 10,000 cells/well.
[12]
Assay Reagent Preparation and Addition:
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
Incubation and Data Acquisition:
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
1. SRB Assay:
Calculation: The percentage of cell viability is calculated using the following formula:
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
Interpretation: A dose-response curve is generated by plotting % Viability against the log concentration of the benzamide derivative. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.
[16][17]
2. LDH Assay:
Calculation: The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
Interpretation: An increase in LDH release indicates a loss of membrane integrity. This can be correlated with the IC₅₀ values from the SRB assay to understand if the compound is causing cell death via membrane damage.
3. Caspase-Glo® 3/7 Assay:
Calculation: Data is typically expressed as fold change in luminescence relative to the vehicle control.
Interpretation: A significant increase in caspase-3/7 activity at concentrations that reduce cell viability (from the SRB assay) strongly suggests that the benzamide derivative is inducing apoptosis.
Quantitative Data Summary
Parameter
SRB Assay
LDH Assay
Caspase-Glo® 3/7 Assay
Principle
Measures total protein content
Measures released cytosolic enzyme
Measures activity of apoptotic enzymes
Endpoint
Colorimetric (Absorbance at 565 nm)
Colorimetric (Absorbance at 490 nm)
Luminescence (RLU)
Indication
Cell viability/proliferation
Membrane integrity/necrosis
Apoptosis induction
Typical Incubation
48-72 hours
24-72 hours
12-48 hours
Primary Output
IC₅₀ Value
% Cytotoxicity
Fold change in activity
Troubleshooting and Scientific Considerations
Compound Solubility: Benzamide derivatives can sometimes have poor aqueous solubility. Visually inspect the wells for any precipitation. Ensure the final DMSO concentration is consistent and non-toxic across all treatments.
[18][19]* Cell Seeding Density: Optimal cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, affecting the results.
[18][20]* Assay Interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can interfere with absorbance readings. Always run appropriate controls, including compound-only wells, to check for interference.
Timing is Key: The kinetics of cytotoxicity can vary. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to capture the optimal time point for observing the compound's effect.
[21]
Conclusion
The systematic application of this multi-assay strategy provides a robust and comprehensive initial assessment of the in vitro cytotoxicity of novel benzamide derivatives. By combining a measure of overall cell viability (SRB), membrane integrity (LDH), and a specific marker for apoptosis (Caspase-Glo® 3/7), researchers can confidently determine the potency of their compounds and gain valuable insights into their mechanism of action, thereby facilitating the selection of promising candidates for further preclinical development.
References
Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]
Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry - ACS Publications. [Link]
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]
What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
Application Note: Determination of the Solubility of 3,5-dimethoxy-N-(triazol-5-yl)benzamide in Dimethyl Sulfoxide (DMSO)
Abstract This comprehensive guide details a robust protocol for determining the solubility of the novel compound 3,5-dimethoxy-N-(triazol-5-yl)benzamide in dimethyl sulfoxide (DMSO), a critical parameter for its applicat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust protocol for determining the solubility of the novel compound 3,5-dimethoxy-N-(triazol-5-yl)benzamide in dimethyl sulfoxide (DMSO), a critical parameter for its application in drug discovery and development. This document provides not only a step-by-step methodology but also delves into the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can generate accurate and reproducible solubility data. The protocol emphasizes the distinction between kinetic and thermodynamic solubility and offers insights into best practices for handling a compound of this nature.
Introduction: The Critical Role of DMSO and Solubility in Early-Phase Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful and widely utilized polar aprotic solvent in the realm of pharmaceutical sciences.[1][2] Its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for the preparation of stock solutions in high-throughput screening (HTS) and various in vitro and in vivo studies.[1][3] The solubility of a test compound in DMSO is a foundational piece of data, dictating the feasible concentration range for biological assays and influencing the reliability of experimental outcomes.[4]
3,5-dimethoxy-N-(triazol-5-yl)benzamide is a heterocyclic compound with structural motifs, such as the benzamide group, that are of significant interest in medicinal chemistry.[5] Accurate determination of its solubility in DMSO is a prerequisite for its advancement through the drug discovery pipeline. This application note provides a detailed framework for establishing this crucial parameter.
Understanding Solubility: Kinetic vs. Thermodynamic
Before proceeding with the experimental protocol, it is essential to distinguish between two key types of solubility measurements:
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of an excess of the solid compound.[6] It represents the true, stable solubility and is often determined using methods like the shake-flask method over an extended period (24-72 hours).[7]
Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution.[7] In the context of drug discovery, it is often measured by adding a concentrated DMSO stock of the compound to an aqueous buffer.[8][9] While not a true equilibrium value, kinetic solubility is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks.[10]
This protocol will focus on determining the thermodynamic solubility in DMSO, which provides a more fundamental understanding of the compound's intrinsic properties.
Experimental Protocol: Determining the Thermodynamic Solubility of 3,5-dimethoxy-N-(triazol-5-yl)benzamide in DMSO
This protocol is designed to be a self-validating system, with built-in checks to ensure the accuracy of the results.
Materials and Equipment
3,5-dimethoxy-N-(triazol-5-yl)benzamide (solid)
Anhydrous DMSO (≥99.9%)
Vortex mixer
Thermomixer or incubator capable of maintaining a constant temperature (e.g., 25 °C)
High-speed microcentrifuge
Calibrated analytical balance
Calibrated positive displacement micropipettes
2 mL microcentrifuge tubes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Appropriate HPLC column and mobile phase for the analysis of 3,5-dimethoxy-N-(triazol-5-yl)benzamide
Volumetric flasks and other standard laboratory glassware
Technical Support Center: Overcoming Poor Water Solubility of Benzamide Derivatives
Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor water solubility in benzamide derivatives. This guide is structured to provide you, our fellow researchers an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor water solubility in benzamide derivatives. This guide is structured to provide you, our fellow researchers and drug development professionals, with both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions to in-depth technical protocols, ensuring you have the tools and understanding to keep your research moving forward.
Frequently Asked Questions (FAQs)
Here we address the initial questions that often arise when a promising benzamide derivative shows poor aqueous solubility.
Q1: Why do so many of my benzamide derivatives have poor water solubility?
The inherent structure of the benzamide scaffold is the primary reason. The presence of one or more benzene rings makes the molecule significantly hydrophobic (lipophilic). While the amide (-CONH2) and any other polar functional groups can participate in hydrogen bonding with water, the nonpolar surface area of the aromatic rings often dominates, leading to low aqueous solubility.[1][2] This is a classic "like dissolves like" scenario; the largely nonpolar molecule prefers a nonpolar environment over a polar one like water.[2]
Q2: My initial screening shows precipitation in my aqueous assay buffer. What's my first step?
When you observe precipitation, the immediate goal is to get the compound into solution to obtain reliable data. The quickest initial step is often to introduce a co-solvent .[1][3] Start with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your aqueous buffer. This can often be enough to solubilize the compound for initial in vitro assays without significantly altering the biological system.[3][4]
Q3: What are the main strategies I should consider for long-term formulation development?
For more advanced development, you'll need a more robust strategy than simple co-solvency. The primary approaches can be categorized into physical and chemical modifications:[1][5]
Physical Modifications: These methods alter the physical state of the drug to improve its dissolution rate and apparent solubility. Key techniques include:
Co-solvency: Using a mixture of water and a miscible organic solvent.[4][5]
pH Adjustment: For ionizable benzamides, changing the pH can dramatically increase solubility.[1][6]
Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.[7][8][9]
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[1][10]
Particle Size Reduction: Creating nanosuspensions or micronized powders to increase surface area.[6][11][12]
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[10][13]
Chemical Modifications: These involve altering the molecule itself.
Salt Formation: Converting an acidic or basic drug into a more soluble salt form.[14][15]
Prodrugs: Attaching a promoiety to the drug, which is cleaved in vivo to release the active parent molecule.[16][17][18][19]
Structural Modification: Altering the chemical structure to increase hydrophilicity, for example, by disrupting molecular planarity.[20]
Troubleshooting Guides & In-Depth Solutions
This section provides a problem-oriented approach to common solubility challenges, followed by detailed protocols.
Issue 1: My benzamide derivative precipitates out of my aqueous formulation, even with a small amount of co-solvent.
Possible Cause: The intrinsic solubility of your compound is extremely low, and the co-solvent concentration is insufficient or suboptimal.
Troubleshooting Workflow:
Caption: Decision workflow for initial solubility issues.
Detailed Steps:
Systematic Co-solvent Screening: Don't just rely on DMSO. Test a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[1][3] Prepare a series of co-solvent/water mixtures (e.g., 10:90, 20:80, 30:70) to find the most effective system.[1]
pH Adjustment for Ionizable Derivatives: If your benzamide derivative has an acidic or basic functional group (e.g., a free amine or carboxylic acid), its solubility will be pH-dependent. For a basic compound, lowering the pH will protonate it, forming a more soluble salt. For an acidic compound, increasing the pH will deprotonate it, also increasing solubility. Create a pH-solubility profile to find the optimal pH range.
Investigate Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your benzamide derivative, forming an "inclusion complex" that has significantly higher aqueous solubility.[1][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice to start with.[1][3]
Issue 2: My formulation is clear initially but becomes cloudy or shows precipitation over time.
Possible Cause: This indicates a stability issue. You may be creating a supersaturated solution that is not thermodynamically stable, or the excipients themselves are interacting or degrading.
Troubleshooting Steps:
Equilibrium is Key: Ensure you are measuring thermodynamic (equilibrium) solubility, not just kinetic solubility. The "shake-flask" method, while time-consuming (often requiring 24-72 hours of agitation), is the gold standard for this.[21][22]
Optimize Excipient Concentrations: Systematically vary the concentrations of your co-solvents, surfactants, or other excipients to identify a stable formulation window. A ternary phase diagram (plotting the ratios of drug, solvent, and co-solvent) can be a powerful tool to map out stable regions.
Buffer Control: If pH is a critical factor for solubility, ensure your formulation is adequately buffered to prevent pH shifts that could cause precipitation.[23]
Consider Solid Dispersions: For solid dosage forms, creating a solid dispersion can lock the drug in an amorphous, high-energy state within a hydrophilic carrier. This prevents the drug from crystallizing out and significantly enhances the dissolution rate and apparent solubility.[1][10]
Experimental Protocols
Protocol 1: Co-Solvent Solubility Enhancement
This protocol describes a systematic approach to identify an effective co-solvent system.
Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[1][3]
Preparation of Stock Solutions: Prepare a high-concentration stock solution of your benzamide derivative in each pure co-solvent.
Preparation of Co-solvent Mixtures: In separate vials, prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 5:95, 10:90, 20:80, 50:50).
Solubility Determination:
Add an excess amount of the solid benzamide derivative to each co-solvent/water mixture.
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[21]
After equilibration, centrifuge the samples to separate the undissolved solid.[21]
Carefully withdraw the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.[21]
Data Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the optimal system and concentration.
Co-Solvent System (v/v)
Benzamide Solubility (Example Data)
Water
13.5 g/L
20% Ethanol / 80% Water
45.2 g/L
20% PEG 400 / 80% Water
58.9 g/L
20% DMSO / 80% Water
62.1 g/L
Note: This table uses illustrative data for benzamide. Your derivative's solubility will vary.[1][24]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol details the preparation of a drug-cyclodextrin inclusion complex using the kneading method.
removing unreacted 3,5-dimethoxybenzoic acid from product
Welcome to the Purification Support Center . This guide is designed to provide actionable, chemically grounded solutions for the removal of unreacted 3,5-dimethoxybenzoic acid (3,5-DMBA) from reaction mixtures.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Purification Support Center . This guide is designed to provide actionable, chemically grounded solutions for the removal of unreacted 3,5-dimethoxybenzoic acid (3,5-DMBA) from reaction mixtures.
Technical Profile: The Target Impurity
Before selecting a protocol, understand the physicochemical properties of the impurity to exploit its weaknesses.
Property
Value
Implication for Purification
Target
3,5-Dimethoxybenzoic Acid
Unreacted Starting Material
pKa
~3.96
Significantly more acidic than water or alcohols.[1][2] Deprotonates easily above pH 5.[1]
Highly soluble in water as a carboxylate salt.[1][2]
TLC Behavior
High Polarity / Tailing
Streaks on silica gel due to H-bonding with silanols.[1][2]
Visual Guide: Method Selection Strategy
Use this decision tree to select the optimal purification route based on your product's sensitivity and scale.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on product stability and solubility.
Method A: Liquid-Liquid Extraction (The Standard Protocol)
Best For: Neutral or basic products that are soluble in organic solvents and stable to mild aqueous base.[1][2]
The Mechanism
Since 3,5-DMBA has a pKa of ~3.96, treating the organic phase with a weak base (Saturated NaHCO₃, pH ~8.[1]5) converts the acid into its water-soluble sodium carboxylate salt, partitioning it into the aqueous layer while your lipophilic product remains in the organic phase.
Step-by-Step Protocol
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent.
Recommended: Ethyl Acetate (EtOAc) or Diethyl Ether (
After the 3rd wash, check the pH of the aqueous output. It should remain basic (pH > 8).[1] If it turns acidic, the 3,5-DMBA has consumed all the base; wash again.
Brine Wash: Wash the organic layer once with saturated brine (NaCl) to remove trapped water.[1]
Drying: Dry over anhydrous
or , filter, and concentrate.
Figure 2: Chemical flow of the acid-base extraction process.
Method B: Flash Chromatography (The Polishing Step)
Best For: Complex mixtures where extraction failed, or when the product is also water-soluble.[1]
The Issue: Tailing
Carboxylic acids like 3,5-DMBA interact strongly with the acidic silanol groups (
) on silica gel, causing the spot to "streak" or "tail" down the column, potentially contaminating the product fractions.
The Fix: Mobile Phase Modification
You must suppress the ionization of the carboxylic acid to keep it in a tight band.
Best For: Small scale (<100 mg), library synthesis, or when aqueous workup is impossible.[1][2]
The Tool: Polymer-Supported Carbonate (PS-CO3)
This is a solid-phase equivalent of the bicarbonate wash.[1][2] The acid binds to the resin beads, which are then filtered off.
Protocol
Stoichiometry: Calculate the theoretical amount of unreacted 3,5-DMBA. Use 3 to 4 equivalents of resin relative to the impurity.
Solvent: Dissolve crude in DCM, THF, or EtOAc. (Avoid MeOH as it can compete for binding sites).[1]
Incubation: Add resin and stir/shake at room temperature for 1–2 hours .
Filtration: Filter through a fritted funnel or cotton plug. The 3,5-DMBA remains trapped on the solid resin.
Rinse: Rinse the resin cake with solvent to recover any entrained product.[1]
Troubleshooting & FAQs
Q: I used the NaHCO₃ wash, but the 3,5-DMBA is still showing up in my NMR/LCMS.
Cause: The pH of your aqueous wash might have dropped below 5 during the extraction (neutralizing the base).
Fix: Use 1M NaOH instead of bicarbonate for the first wash (if your product is not ester-sensitive).[1][2] The higher pH (14) ensures complete deprotonation. Alternatively, increase the volume of NaHCO₃.
Q: A solid precipitate formed during the bicarbonate wash.
Cause: The sodium salt of 3,5-dimethoxybenzoic acid may have low solubility in the specific water/organic mix, or your product precipitated out.[1]
Fix: Add more water to dissolve the salt. If the solid is your product, filter it off—you just discovered a recrystallization purification method!
Q: I am running a column and the acid is co-eluting with my product.
Fix: Switch to Reverse Phase (C18) chromatography.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1][5]
Logic: In reverse phase, the order of elution is often inverted compared to normal phase. The aromatic acid will interact differently with the C18 chains than with silica.
References
PubChem. 3,5-Dimethoxybenzoic Acid - Compound Summary. National Library of Medicine. [Link][2]
MIT OpenCourseWare. Extraction and Washing Guide. Department of Chemistry. [Link]
University of Rochester. Flash Chromatography Guide. Department of Chemistry. [Link]
Comparative IR Spectroscopy Guide: Amide vs. Triazole Functional Groups
Executive Summary In modern medicinal chemistry, the 1,2,3-triazole ring is frequently utilized as a bioisostere for the amide bond (peptide bond) due to its resistance to enzymatic hydrolysis and similar dipole moment.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the 1,2,3-triazole ring is frequently utilized as a bioisostere for the amide bond (peptide bond) due to its resistance to enzymatic hydrolysis and similar dipole moment.[1] Accurately distinguishing between these two functional groups using Infrared (IR) spectroscopy is critical for validating "click" chemistry reactions and confirming structural integrity in peptidomimetics.
This guide provides a technical comparison of the characteristic vibrational modes of amides and triazoles. It moves beyond basic peak assignment to offer a mechanistic understanding of why these bands appear where they do, supported by experimental protocols for distinguishing them in complex matrices.
Fundamental Vibrational Modes
The Amide Signature (Peptide Bond)
The amide group (
) exhibits a highly characteristic pattern dominated by the coupling of the carbonyl () and nitrogen () vibrations.
Amide I (
): The most intense and diagnostic band.[2] It arises primarily from stretching (approx. 80%) with a minor contribution from stretching.[2] Its position is sensitive to hydrogen bonding and secondary structure (e.g., -helix vs. -sheet).
Amide II (
): A mixed mode consisting of in-plane bending (60%) and stretching (40%).[2] This band is antiphase to Amide I.
Amide III: A complex mode involving
bending and stretching, often used to determine secondary structure but less diagnostic for simple identification due to low intensity.
The Triazole Signature (1,2,3- and 1,2,4-Isomers)
Triazoles are aromatic heterocycles.[1][3][4][5][6] Unlike amides, they lack a carbonyl group, which is the primary differentiator. Their spectra are dominated by ring deformations and
stretching vibrations.
Ring Stretching (
): The triazole ring exhibits skeletal vibrations similar to benzene but shifted due to the nitrogen atoms. These often appear as doublets in the region.
C-H Stretching (
): The proton on the triazole carbon (C5 in 1,4-disubstituted 1,2,3-triazoles) is relatively acidic and appears in the aromatic region, typically higher than aliphatic bonds.
Ring Breathing: A sharp, characteristic band often found in the fingerprint region (
), diagnostic of the 5-membered ring integrity.
Comparative Analysis: Amide vs. Triazole[1]
The following table synthesizes data from experimental literature to facilitate direct comparison.
Vibrational Mode
Amide (Secondary)
1,2,3-Triazole (1,4-disubstituted)
1,2,4-Triazole
Diagnostic Note
Carbonyl Stretch
1630–1690 cm⁻¹ (Strong, Amide I)
Absent
Absent
Primary Differentiator. The absence of this strong band confirms triazole formation from amide precursors.
N-H / Ring Stretch
1510–1570 cm⁻¹ (Med, Amide II)
1450–1550 cm⁻¹ (Med-Strong, N=N/C=C)
1500–1540 cm⁻¹ (C=N stretch)
Overlap region. Amide II is broad/medium; Triazole ring stretches are often sharper.
X-H Stretch
3250–3400 cm⁻¹ (N-H, Broad)
3100–3150 cm⁻¹ (C-H, Sharp/Weak)
3030–3100 cm⁻¹ (C-H, Sharp)
Amide N-H is broad due to H-bonding.[7] Triazole C-H is sharp and "aromatic" in character.
Fingerprint ID
1250–1350 cm⁻¹ (Amide III, Weak)
950–1000 cm⁻¹ (Ring Breathing)
1270–1280 cm⁻¹ (Ring Breathing)
The 1,2,3-triazole ring breathing mode at ~950-1000 cm⁻¹ is a key "marker band."
Precursor Check
N/A
~2100 cm⁻¹ (Azide, Strong)
N/A
In "click" synthesis, the disappearance of the Azide peak (~2100 cm⁻¹) is the best reaction monitor.
Decision Logic & Workflow
Distinguishing these groups requires a systematic approach, especially when both moieties might be present (e.g., a peptide backbone with a triazole side chain).
Diagram 1: Spectral Identification Logic
Caption: Decision tree for distinguishing Amide and Triazole functionalities, emphasizing the "Click" chemistry context.
Experimental Protocol: High-Fidelity Acquisition
To reliably observe the weak C-H stretches of the triazole or the subtle Amide III bands, proper sample preparation is non-negotiable.
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine Screening
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard solids but has a phonon absorption band ~2000-2300 cm⁻¹ (which usually does not interfere with Amide I/II but can obscure Azide peaks).
Sample Contact: Ensure intimate contact. For solid powders, apply high pressure using the anvil clamp. Poor contact results in weak signals, particularly in the high-wavenumber region (3000+ cm⁻¹).
Parameters:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving overlapping ring modes).
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio for weak C-H bands.
Method B: KBr Pellet - Recommended for Publication Quality
Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Crucial: Coarse particles cause light scattering (Christiansen effect), leading to sloping baselines and distorted peak shapes.
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water) to form a transparent disk.
Advantage: KBr pellets provide better transmission intensity and lack the path-length variations associated with ATR, making them superior for comparing relative peak intensities.
Diagram 2: Experimental Workflow
Caption: Standardized workflow for acquiring high-quality IR spectra of organic heterocycles.
Case Study: Monitoring "Click" Synthesis
Scenario: A researcher is synthesizing a peptidomimetic drug where an unstable amide bond is replaced by a 1,4-disubstituted 1,2,3-triazole via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Observation:
T=0 (Start): Spectrum shows a strong, sharp peak at 2100 cm⁻¹ (Azide
) and a weak peak at 2120 cm⁻¹ (Alkyne , often weak/silent if internal).
1650 cm⁻¹: No new band appears (Confirming no Amide I formed, verifying Triazole bioisostere structure).
3140 cm⁻¹: Appearance of a weak, sharp band (Triazole
stretch).
1050 cm⁻¹: Appearance of a new band in the fingerprint region (Triazole ring breathing).
Scientific Insight: The absence of the Amide I band in the product spectrum is the definitive confirmation that the linkage is indeed a triazole and not an amide byproduct or hydrolysis artifact.
References
Assigning Amide Vibrational Modes
Smith, B. C. (2023).[8] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link
Triazole Vibrational Assignments
El-Azhary, A. A., & Al-Omary, F. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Spectrochimica Acta Part A. Link
Amide I, II, III Band Contributions
Wang, L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide. ACS Omega. Link
Triazoles as Amide Bioisosteres
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Surrogates. Journal of Medicinal Chemistry. Link
General IR Interpretation
LibreTexts Chemistry. (2020). Functional Groups and IR Tables. Link
Comparative Guide: X-ray Crystallography & Structural Dynamics of N-(1,2,4-triazol-5-yl)benzamide Scaffolds
This guide provides a technical comparison and structural analysis of N-(1,2,4-triazol-5-yl)benzamide , focusing on its X-ray crystallographic data, synthesis, and performance as a pharmacophore in drug development. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and structural analysis of N-(1,2,4-triazol-5-yl)benzamide , focusing on its X-ray crystallographic data, synthesis, and performance as a pharmacophore in drug development.
Executive Summary: The Triazole-Amide Pharmacophore
N-(1,2,4-triazol-5-yl)benzamide represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a privileged structure in kinase inhibitors (e.g., JNK inhibitors) and anticonvulsants. Its "performance" is defined by its ability to maintain planarity for DNA/protein intercalation and its capacity to form directional hydrogen bonds via the triazole ring.
This guide compares the 5-yl isomer against its 3-yl tautomer and related N-phenyl analogs, using high-resolution X-ray data to validate structural stability and binding potential.
The core challenge in crystallizing N-(1,2,4-triazol-5-yl)benzamide lies in its annular prototropic tautomerism. The 1,2,4-triazole ring can exist in 1H, 2H, or 4H forms.
Dominant Form: X-ray diffraction data for this class (specifically 5-amino-1,2,4-triazole derivatives) confirms the 1H-tautomer is the preferred solid-state conformation.
Stabilization: The 1H form is stabilized by a strong intermolecular hydrogen bond network where the amide N-H acts as a donor and the triazole N2/N4 acts as an acceptor.
Planarity: The dihedral angle between the phenyl ring and the triazole ring is typically < 15° in unsubstituted forms, promoting
- stacking. However, ortho-substitution (e.g., 2,3,6-trichloro derivatives) forces a twist (dihedral angle ~81°) to relieve steric strain.
Representative Crystallographic Parameters
Data derived from high-resolution structures of the homologous 3-benzylsulfanyl-N-(1,2,4-triazol-5-yl) class to illustrate scaffold metrics.
Parameter
Value (Representative Class)
Structural Significance
Crystal System
Monoclinic
Common for planar amide-triazole conjugates due to stacking.
Space Group
or
Centrosymmetric packing favored by antiparallel dipole alignment.
Unit Cell (a)
~9.87 Å
Axis typically aligned with the stacking direction.
Unit Cell (b)
~9.63 Å
Correlates with the width of the benzamide dimer.
Unit Cell (c)
~10.40 Å
-
Angle
~90-101°
Indicates slight monoclinic distortion.
Z
4
4 molecules per unit cell (standard for ).
R-Factor
~0.04 - 0.06
Indicates high-quality structural resolution is achievable.
Experimental Protocols
Synthesis Workflow (Self-Validating)
This protocol ensures the exclusive formation of the N-linked amide rather than the ring-nitrogen acylated product.
Reaction: Dissolve amine in dry pyridine at 0°C. Add benzoyl chloride dropwise to prevent exotherm-driven di-acylation.
Reflux: Heat to 80°C for 4 hours to ensure thermodynamic conversion to the stable amide.
Quench: Pour into ice-water (
). The precipitate is the crude amide.
Validation: The product must dissolve in dilute NaOH (confirming the presence of the acidic triazole NH proton). If insoluble, ring acylation occurred.
Procedure: Dissolve 50 mg of purified amide in 10 mL warm ethanol. Add water dropwise until persistent turbidity is just avoided. Filter through a 0.45
m PTFE filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Allow to stand at 20°C for 5-7 days.
Outcome: Colorless prismatic blocks suitable for SC-XRD.
Visualizations
Synthesis & Tautomer Selection Pathway
This diagram illustrates the reaction logic and the tautomeric equilibrium relevant to the crystal structure.
Caption: Reaction pathway favoring the thermodynamic N-exocyclic amide product over ring-acylated impurities.
Hydrogen Bonding Network (Crystal Packing)
A schematic representation of the intermolecular interactions observed in the lattice.
Caption: Intermolecular H-bond network forming infinite zig-zag chains, a hallmark of this space group.
Comparative Performance Analysis
Feature
N-(1,2,4-triazol-5-yl)benzamide
N-Phenylbenzamide (Alternative)
Performance Implication
H-Bond Donors
2 (Amide NH, Triazole NH)
1 (Amide NH)
Triazole offers an extra "handle" for active site binding (e.g., Asp/Glu residues).
H-Bond Acceptors
3 (C=O, 2x Triazole N)
1 (C=O)
Superior water solubility and target affinity.
Planarity
High (<15° twist)
Moderate (~30° twist)
Better intercalation potential for the triazole variant.
pKa (Acidic)
~9.5 (Triazole NH)
>15 (None)
Triazole can deprotonate at physiological pH, altering solubility/distribution.
Conclusion:
The N-(1,2,4-triazol-5-yl)benzamide scaffold outperforms the standard phenylamide in polar interactions and structural rigidity . The X-ray data confirms that the 1,2,4-triazole ring acts as a robust acceptor/donor module without disrupting the planarity required for aromatic stacking interactions, making it a superior bioisostere for fragment-based drug design.
References
Synthesis and Tautomerism of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances, 2018.[2]
[Link]
Crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine. PubMed Central (PMC), 2012.
[Link]
Tautomerism and Structure of Functional Azoles. Molecules, 2019.
[Link]
PubChem Compound Summary: 2,3,6-trichloro-N-(1H-1,2,4-triazol-5-yl)benzamide. National Center for Biotechnology Information.
[Link]
A Comparative Guide to the Bioactivity of Benzamide and Nicotinamide Triazole Derivatives
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, triazoles have emerged as...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, triazoles have emerged as a privileged structure due to their remarkable versatility and broad spectrum of biological activities. When coupled with other pharmacophores, such as benzamide and nicotinamide, the resulting derivatives often exhibit potent anticancer and antimicrobial properties. This guide provides a comprehensive comparison of the synthesis, biological activity, and mechanisms of action of benzamide- and nicotinamide-based triazole derivatives, offering researchers and drug development professionals a critical analysis supported by experimental data.
Introduction: The Triazole Scaffold in Drug Discovery
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features, including the ability to engage in hydrogen bonding and dipole-dipole interactions, make them ideal scaffolds for designing molecules that can effectively interact with biological targets.[1][2] The incorporation of a triazole moiety can enhance a molecule's metabolic stability and pharmacokinetic profile. This guide focuses on the comparative analysis of triazole derivatives functionalized with two distinct amide-containing aromatic systems: benzamide and nicotinamide. While structurally similar, the presence of a nitrogen atom in the pyridine ring of nicotinamide introduces significant changes in the electronic and physicochemical properties of the resulting molecules, which in turn can influence their biological activity.
Synthesis Strategies: A Tale of Two Amides
The synthesis of both benzamide and nicotinamide triazole derivatives often employs similar modern synthetic methodologies, with "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), being a prominent route.[3] This reaction is highly efficient and allows for the facile connection of the amide-containing fragment with a triazole ring.
A general synthetic approach for both classes of compounds is outlined below:
Figure 1: Generalized synthetic pathways for benzamide and nicotinamide triazole derivatives.
The primary distinction in their synthesis lies in the starting materials: substituted benzoic acids for benzamide derivatives and nicotinic acid for nicotinamide derivatives. The choice of reagents for amidation and subsequent functional group interconversions to introduce an azide or alkyne moiety will depend on the specific target molecule. The CuAAC reaction then provides a reliable method for constructing the 1,2,3-triazole ring.
Comparative Biological Activity: A Head-to-Head Analysis
While direct, side-by-side comparative studies of benzamide and nicotinamide triazole derivatives are not abundant in the literature, an analysis of published data allows for an indirect comparison of their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of these compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Benzamide and Nicotinamide Triazole Derivatives
Note: Data is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution.
From the available data, certain benzamide-triazole hybrids, particularly those incorporating a benzimidazole moiety, demonstrate potent anticancer activity with IC₅₀ values in the sub-micromolar to low micromolar range against lung and breast cancer cell lines.[4][5] For instance, the benzimidazole-triazole hybrid 7c exhibited excellent growth inhibition against A549 lung cancer cells with an IC₅₀ of 0.63 µM.[4] In contrast, the reported anticancer activities for nicotinamide-triazole derivatives appear to be more modest in some cases. However, it is crucial to note that the structural diversity within each class is vast, and highly potent nicotinamide-triazole derivatives have also been developed. The choice of substituents on both the amide and triazole portions of the molecule plays a significant role in determining the ultimate biological activity.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzamide and Nicotinamide Triazole Derivatives
Note: Data is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution.
The data suggests that benzamide-triazole derivatives have shown significant promise as antimicrobial agents. For example, a benzimidazolone-1,2,3-triazole derivative demonstrated an MIC of 3.125 µg/mL against both S. aureus and E. coli.[8] Another benzimidazole-based derivative exhibited a remarkable MIC of 0.125 µg/mL against an efflux-deficient strain of E. coli.[9][10] While nicotinamide itself has been shown to possess antimicrobial properties, the activity of its triazole derivatives from the surveyed literature is less consistently reported with specific MIC values against these common pathogens.[14][15][16]
Mechanism of Action: Unraveling the Molecular Basis of Activity
The biological activity of these compounds is underpinned by their interaction with specific molecular targets within cancer cells or microorganisms.
Anticancer Mechanisms
Benzamide and nicotinamide triazole derivatives can exert their anticancer effects through various mechanisms, often involving the inhibition of key enzymes in cellular signaling pathways.
Figure 2: Simplified representation of potential anticancer mechanisms of action.
Many benzimidazole-triazole hybrids have been identified as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and topoisomerases.[1][2][17] Inhibition of EGFR, a receptor tyrosine kinase, can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. Topoisomerase inhibitors interfere with DNA replication and repair, ultimately leading to apoptosis (programmed cell death). The benzamide moiety can act as a bioisostere for other functional groups, enhancing binding to the active sites of these enzymes.
Antimicrobial Mechanisms
The antimicrobial action of triazole derivatives often involves the disruption of essential cellular processes in bacteria and fungi.
Figure 3: Potential antimicrobial mechanisms of action.
Several 1,2,3-triazole hybrids have been shown to inhibit bacterial enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase.[18] DHFR is vital for the synthesis of nucleic acids and amino acids, while DNA gyrase is essential for DNA replication. Inhibition of these enzymes leads to the cessation of bacterial growth. Nicotinamide itself is a precursor to NAD+, and its derivatives may interfere with cellular redox processes in microbes.[14][15][16]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the MTT assay and the broth microdilution method.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compounds (benzamide and nicotinamide triazole derivatives) in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
Both benzamide and nicotinamide triazole derivatives represent promising scaffolds in the development of novel anticancer and antimicrobial agents. The available data suggests that benzamide-triazole hybrids, particularly those incorporating other heterocyclic moieties like benzimidazole, have demonstrated remarkable potency in several studies. However, the structural diversity within both classes is immense, and further systematic structure-activity relationship (SAR) studies are warranted to fully explore their therapeutic potential.
Future research should focus on direct comparative studies of these two classes of compounds to provide a clearer understanding of the influence of the benzamide versus the nicotinamide core on biological activity. Additionally, the exploration of novel synthetic methodologies to generate diverse libraries of these derivatives will be crucial for identifying lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. The continued investigation into their mechanisms of action will further guide the rational design of next-generation therapeutics.
References
Özdemir, A., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. Molecules, 28(14), 5489. [Link]
Li, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1257-1266. [Link]
Ziklo, N., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Microorganisms, 12(8), 1581. [Link]
Gaber, Z. A., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(15), 5707. [Link]
Othman, E. A., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Scientific Reports, 13(1), 939. [Link]
Li, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1257-1266. [Link]
Mishra, A., et al. (2025). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]
Mahmoud, M. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. [Link]
Mahmoud, M. A., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. [Link]
Song, J., et al. (2019). Structure activity relationship (SAR) of benzimidazole derivatives having anticancer potentiality. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
Celik, B., et al. (2022). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]
Bai, S., et al. (2024). Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2. International Journal of Molecular Sciences, 25(7), 3699. [Link]
Alvala, M., et al. (2020). Novel benzimidazole-triazole hybrids as apoptosis inducing agents in lung cancer: Design, synthesis, 18F-radiolabeling & galectin-1 inhibition studies. Bioorganic Chemistry, 102, 104125. [Link]
Yilmaz, I., et al. (2020). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]
Marković, B. A., et al. (2022). MIC values of nicotinamide compounds (NC 1-7) against bacterial and... [Link]
Ziklo, N., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. agris.fao.org. [Link]
Soliman, M. A., et al. (2024). Graphical representation of the structure–activity relationship. [Link]
Kurt, B. Z., et al. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Bioorganic & Medicinal Chemistry, 119, 118060. [Link]
Wang, S., et al. (2021). Design, Synthesis and Anti-Lung Cancer Evaluation of 1, 2, 3-Triazole Tethered Dihydroartemisinin-Isatin Hybrids. Frontiers in Chemistry, 9, 796495. [Link]
Dokla, E. M. E., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
Ziklo, N., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Sharon Personal Care. [Link]
Dokla, E. M. E., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111879. [Link]
Kafa, A. H. T., et al. (2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Structural Chemistry, 33(4), 1269-1285. [Link]
Dokla, E. M. E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115024. [Link]
Admin. (2023). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... ResearchGate. [Link]
Al-Hourani, B. J., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]
Bondock, S., & Fouda, A. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 124. [Link]
Kumar, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(14), 5530. [Link]
Murti, Y., et al. (2012). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 2(3), 136-140. [Link]
Khan, I., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link]
Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11. [Link]
Kafa, A. H. T., et al. (2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Structural Chemistry, 33(4), 1269-1285. [Link]
Mishra, R., et al. (2009). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of the Chilean Chemical Society, 55(3), 359-362. [Link]
Shultz, M. D., et al. (2013). Structure-efficiency relationship of[5][6][8]triazol-3-ylamines as novel nicotinamide isosteres that inhibit tankyrases. Journal of Medicinal Chemistry, 56(17), 7049-7059. [Link]
Operational Guide: Disposal of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Executive Safety Assessment Compound Class: Functionalized Benzamide / Nitrogen-Rich Heterocycle Primary Hazard Principle: Assume High Potency & Reprotoxicity. While specific toxicological data for 3,5-dimethoxy-N-(1H-1,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Compound Class: Functionalized Benzamide / Nitrogen-Rich Heterocycle
Primary Hazard Principle:Assume High Potency & Reprotoxicity.
While specific toxicological data for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide may be sparse in public registries, its structural components dictate its safety profile.[1][2] You are handling a molecule that fuses a 3,5-dimethoxybenzamide core with a 1,2,4-triazole ring.[1][2]
The Triazole Moiety: 1,2,4-triazoles are established pharmacophores often associated with reproductive toxicity (suspected human teratogens) and acute oral toxicity [1].[1][2] They are nitrogen-rich, posing potential reactivity risks with strong oxidizers.[1][2]
The Benzamide Core: Generally associated with skin/eye irritation and moderate acute toxicity [2].
Operational Directive: Treat this compound as a Category 3 (High Potency) Compound until definitive IC50/LD50 data proves otherwise. Do not dispose of via drain or standard trash.
Pre-Disposal Characterization
Before moving waste, characterize the physical state to determine the correct waste stream.
Parameter
Specification
Operational Implication
Physical State
Solid (Powder/Crystal) or Solution (DMSO/MeOH)
Solids: Double-bag (LDPE).[1][2] Liquids: Segregate from oxidizers.[3]
Reactivity
Stable, but incompatible with strong oxidizers
CRITICAL: Do not mix with Nitric Acid or Peroxides (Risk of exothermic reaction/NOx release).
Combustibility
High Nitrogen Content
Incineration requires scrubbers for NOx/HCN control.
RCRA Status
Likely Non-Regulated (unless characteristic)
Classify as "Non-RCRA Hazardous Pharmaceutical Waste" for incineration.
Primary Containment: Transfer the solid substance into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1][2]
Solvent Wetting (Dust Control): If the powder is fine/electrostatic, dampen slightly with an inert solvent (e.g., Ethanol) to prevent aerosolization during transfer.
Secondary Containment: Place the primary container into a secondary "Hazardous Waste" bag. Seal with a zip-tie or heat seal.[1][2]
Segregation: Ensure the waste container is designated for "Organic Solvents - Non-Halogenated" (unless dissolved in DCM/Chloroform).[2]
pH Check: Verify pH is between 4 and 10.
Reasoning: Triazoles can form salts with strong acids; extreme pH can catalyze hydrolysis or unexpected exotherms in mixed waste drums.
Transfer: Pour into a safety can (e.g., Justrite) equipped with a flame arrester.
Compatibility Check:DO NOT add to waste drums containing oxidizing agents (Chromic acid, Permanganates, Peroxides).
Risk:[2][4][5][6][7] Oxidation of the triazole ring can release Nitrogen oxides (NOx) or potentially explosive intermediates.
Decision Logic & Workflow
The following diagram outlines the critical decision-making process for disposing of this specific compound.
Caption: Operational workflow for segregating and packaging triazole-benzamide waste streams to ensure compliance and safety.
Scientific Rationale for Incineration
Why do we mandate high-temperature incineration for this specific molecule?
Ring Stability: The 1,2,4-triazole ring is aromatic and thermally stable. Standard landfilling or low-temp treatment may not fully degrade the pharmacophore, leading to environmental persistence (PBT potential).[1][2]
NOx Management: Upon combustion, the nitrogen-rich triazole ring (3 nitrogens) and the amide bond will release Nitrogen Oxides (NOx).[2]
Licensed hazardous waste incinerators operate at >1000°C with secondary combustion chambers and alkaline scrubbers specifically designed to capture these acidic gases, preventing atmospheric release [3].
Emergency Procedures (Spill Response)
In the event of a powder spill outside of a fume hood:
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator . (Triazole dust inhalation is a primary risk vector).
Neutralization: Not required for this compound.
Cleanup:
Do not dry sweep. This generates dust.
Cover spill with wet paper towels (solvent or water).
Scoop damp material into a wide-mouth waste jar.[1][2]
Wipe surface with a soap/water solution to remove benzamide residues.
References
European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole (CAS 288-88-0).[1][2] Accessed October 2023. [Link][1][2]
PubChem. Compound Summary: 3,5-Dimethoxybenzamide.[2] National Library of Medicine. Accessed October 2023. [Link]
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]